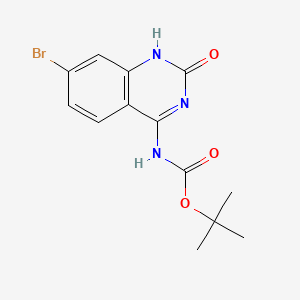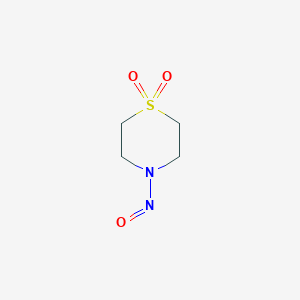
4-Nitroso-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroso-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol It is characterized by its unique structure, which includes a nitroso group attached to a thiomorpholine ring
Preparation Methods
The synthesis of 4-Nitroso-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with nitrosating agents under controlled conditions. One common synthetic route includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group onto the thiomorpholine ring . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
4-Nitroso-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitroso-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its nitroso functionality, which can interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitroso-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved in its action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
4-Nitroso-1lambda6-thiomorpholine-1,1-dione can be compared with other nitroso compounds, such as nitrosamines and nitrosoarenes. While these compounds share the nitroso functional group, this compound is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties. Similar compounds include:
Nitrosamines: Known for their carcinogenic properties, often found in processed foods and tobacco.
Nitrosoarenes: Used in organic synthesis and as intermediates in the production of dyes and pharmaceuticals.
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
4-nitroso-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C4H8N2O3S/c7-5-6-1-3-10(8,9)4-2-6/h1-4H2 |
InChI Key |
BFISQPALYIVBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
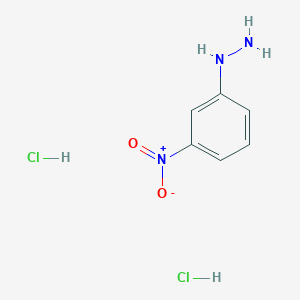
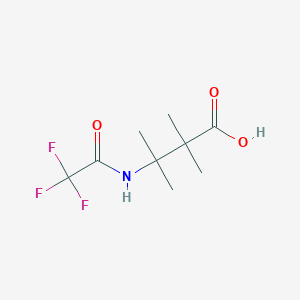
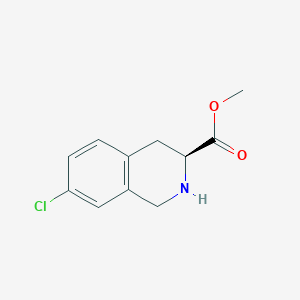
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
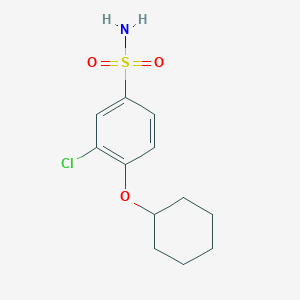
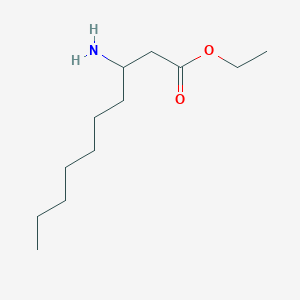
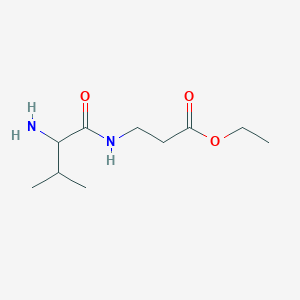

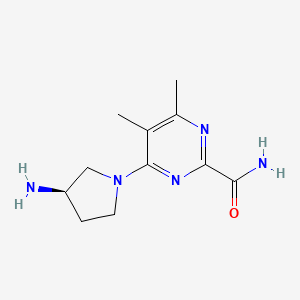
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
